molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B451452
CAS No.: 445016-26-2
M. Wt: 419.5g/mol
InChI Key: HAPVNTWRLYJGMC-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex chemical compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes a thiophene ring and a trimethoxybenzoyl group, making it valuable in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-aminothiophene with methoxybenzoyl chloride in the presence of a catalyst such as copper chloride. The reaction conditions often require controlled temperature and time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.

    Materials Science: The compound is valuable in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound useful in cancer research and treatment .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the thiophene ring.

    2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains a thiophene ring but differs in the substituents.

Uniqueness

Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of multifunctional materials and therapeutic agents.

Properties

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVNTWRLYJGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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